molecular formula C11H13NO4 B387806 Methyl 4-(2-methoxyacetamido)benzoate CAS No. 720675-94-5

Methyl 4-(2-methoxyacetamido)benzoate

Cat. No.: B387806
CAS No.: 720675-94-5
M. Wt: 223.22g/mol
InChI Key: DLOYJQMAYPLYOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(2-methoxyacetamido)benzoate is a benzoate ester derivative featuring a 2-methoxyacetamido substituent at the para position of the benzene ring. This compound is structurally characterized by a methoxy group attached to an acetamide chain, which is further linked to the benzoate core.

Properties

CAS No.

720675-94-5

Molecular Formula

C11H13NO4

Molecular Weight

223.22g/mol

IUPAC Name

methyl 4-[(2-methoxyacetyl)amino]benzoate

InChI

InChI=1S/C11H13NO4/c1-15-7-10(13)12-9-5-3-8(4-6-9)11(14)16-2/h3-6H,7H2,1-2H3,(H,12,13)

InChI Key

DLOYJQMAYPLYOK-UHFFFAOYSA-N

SMILES

COCC(=O)NC1=CC=C(C=C1)C(=O)OC

Canonical SMILES

COCC(=O)NC1=CC=C(C=C1)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The following analysis compares Methyl 4-(2-methoxyacetamido)benzoate with structurally related benzoate esters and amide derivatives, focusing on substituent effects, physicochemical properties, and synthetic yields.

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituent(s) Molecular Weight (g/mol) Melting Point (°C) Synthesis Yield (%) Key Properties/Applications
This compound 2-Methoxyacetamido at C4 ~223.2 (calculated) Not reported Not reported Hypothesized antimicrobial activity
Methyl 4-acetamido-2-hydroxybenzoate Acetamido at C4, hydroxy at C2 ~209.2 Not reported Not reported Higher acidity due to -OH group
Methyl 4-(4-methylbenzamido)benzoate 4-Methylbenzamido at C4 ~269.3 Not reported Not reported Fungicidal activity
Compound 4b () 3-Chlorophenylureido-phenylacetamido 438.1 (ESI–MS) 44 Potential therapeutic applications
Compound C2 () 4-Bromo substituent on quinoline Increased steric bulk vs. methoxy

Key Observations

Substituent Effects on Reactivity and Properties Electron-Withdrawing vs. Halogenated compounds like C2–C4 () may exhibit lower solubility due to increased hydrophobicity . Melting Points: Derivatives with bulkier substituents (e.g., benzamido in ) tend to have lower melting points than smaller groups (e.g., acetamido). The 4-acetamido derivative in melts at 205°C, while the 4-benzamido analog melts at 191°C. The methoxyacetamido group in the target compound may lower melting points further due to steric hindrance .

Synthetic Accessibility

  • Compounds with simpler substituents (e.g., acetamido) are typically synthesized in higher yields. For instance, compound 4b () achieved a 44% yield, while analogs with halogens (e.g., 4c, 2-chloro) yielded only 31%, likely due to steric or electronic challenges during coupling reactions . The methoxyacetamido group’s synthesis may face similar hurdles if the methoxy moiety complicates purification.

Biological Activity Amide derivatives with sulfonamide or urea groups (e.g., compound 4b in ) often show enhanced bioactivity due to hydrogen-bonding capabilities.

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